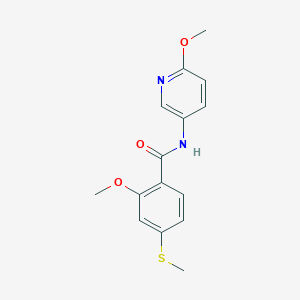![molecular formula C23H20N2O4S B496767 N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE](/img/structure/B496767.png)
N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dibenzofuran moiety, a pyrrolidine sulfonyl group, and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through electrophilic reactions such as halogenation and Friedel-Crafts reactions.
Introduction of Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group is introduced through sulfonylation reactions, often using reagents like sulfonyl chlorides under basic conditions.
Coupling with Benzamide: The final step involves coupling the dibenzofuran-pyrrolidine sulfonyl intermediate with a benzamide derivative, typically using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mécanisme D'action
The mechanism of action of N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: A simpler analog with a similar core structure but lacking the pyrrolidine sulfonyl and benzamide groups.
Naphthalen-1-yl-10-(4-(naphthalen-2-yl)phenyl)anthracene: Another complex organic compound used in similar applications.
Uniqueness
N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C23H20N2O4S |
|---|---|
Poids moléculaire |
420.5g/mol |
Nom IUPAC |
N-dibenzofuran-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H20N2O4S/c26-23(16-7-10-18(11-8-16)30(27,28)25-13-3-4-14-25)24-17-9-12-20-19-5-1-2-6-21(19)29-22(20)15-17/h1-2,5-12,15H,3-4,13-14H2,(H,24,26) |
Clé InChI |
AJMKATNMTSMDPP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B496684.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B496685.png)
![4-{2-[(methylsulfonyl)amino]ethoxy}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B496686.png)
![4-[(dimethylamino)sulfonyl]-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B496688.png)

![Methyl 2-{[(benzylsulfanyl)acetyl]amino}-3,4,5-trimethoxybenzoate](/img/structure/B496690.png)
![4-methoxy-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B496694.png)
![2-[(3,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B496695.png)

![1-(2-Hydroxy-5-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B496697.png)
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-N-(4-fluorophenyl)benzamide](/img/structure/B496698.png)

![N~2~-[2-(2-benzylphenoxy)ethyl]-N~1~-phenylpyrrolidine-1,2-dicarboxamide](/img/structure/B496702.png)

